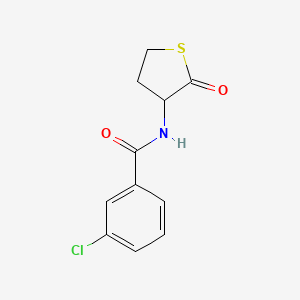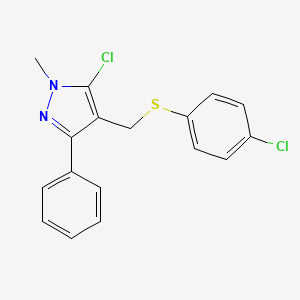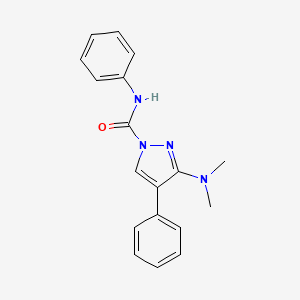![molecular formula C21H15ClFNO2 B3035553 [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate CAS No. 331460-60-7](/img/structure/B3035553.png)
[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, “4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol”, has been reported . This compound was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of a similar compound, “4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol”, has been studied . The crystal structure of this compound was solved by direct methods and refined with the SHELX crystallographic software package .Scientific Research Applications
Antipsychotic Potential
A study by Wise et al. (1987) explored the antipsychotic potential of compounds related to [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate. They synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying compounds that reduced spontaneous locomotion in mice without causing ataxia. Notably, these compounds did not bind to D2 dopamine receptors in vitro, unlike conventional antipsychotics. The study highlighted the activity of compounds with a 3-chloro substituent on the phenyl ring, providing insight into their potential as novel antipsychotic agents (Wise et al., 1987).
Antibacterial Properties
Research by Holla et al. (2003) investigated the synthesis of new fluorine-containing compounds, including derivatives with structural similarities to [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate. These compounds demonstrated promising antibacterial activities, highlighting their potential in the development of new antibacterial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
Photo-degradation Analysis
A study by Wu et al. (2007) analyzed the photo-degradation behavior of a pharmaceutical compound structurally related to [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate. The research utilized LC-MS/MS and NMR techniques to identify the degradation products and understand the chemical changes occurring upon photo-irradiation. This study contributes to the understanding of the stability and degradation pathways of similar compounds (Wu, L., Hong, T. Y., & Vogt, F., 2007).
Anti-inflammatory Activity
A 2013 study by Sunder and Maleraju synthesized derivatives of N-(3-chloro-4-fluorophenyl) compounds, structurally related to [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate. The compounds exhibited significant anti-inflammatory activities, suggesting their potential for development into anti-inflammatory drugs (Sunder, K., & Maleraju, J., 2013).
properties
IUPAC Name |
[4-[(3-chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFNO2/c1-14-2-6-16(7-3-14)21(25)26-18-9-4-15(5-10-18)13-24-17-8-11-20(23)19(22)12-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDXKGBCNRQCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168225 | |
| Record name | 4-[[(3-Chloro-4-fluorophenyl)imino]methyl]phenyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate | |
CAS RN |
331460-60-7 | |
| Record name | 4-[[(3-Chloro-4-fluorophenyl)imino]methyl]phenyl 4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331460-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(3-Chloro-4-fluorophenyl)imino]methyl]phenyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether](/img/structure/B3035483.png)

![N-[[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B3035485.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035486.png)
![[(E)-[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate](/img/structure/B3035487.png)
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3035488.png)
![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)

![2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole](/img/structure/B3035491.png)
![(13S,17R)-16-Benzyl-16-methyl-11,15-dioxa-16-azoniatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene;bromide](/img/structure/B3035492.png)